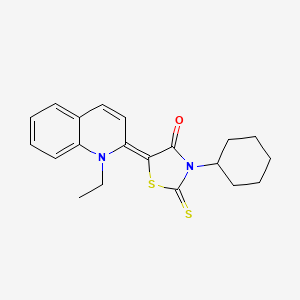
(5Z)-3-cyclohexyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOHEXYL-5-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines a cyclohexyl group, a quinoline derivative, and a thiazolidinone moiety
Preparation Methods
The synthesis of 3-CYCLOHEXYL-5-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the thiazolidinone ring system, which is a key feature of the compound. Industrial production methods may involve similar reaction conditions but optimized for large-scale synthesis to ensure high yield and purity.
Chemical Reactions Analysis
3-CYCLOHEXYL-5-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but often involve modifications to the thiazolidinone ring or the quinoline moiety .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation. In materials science, it is explored for its potential use in the development of organic semiconductors and other advanced materials. Additionally, its unique structure makes it a valuable compound for studying the relationship between molecular structure and biological activity .
Mechanism of Action
The mechanism of action of 3-CYCLOHEXYL-5-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action can include inhibition of cell signaling pathways that are crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar compounds to 3-CYCLOHEXYL-5-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE include other thiazolidinone derivatives and quinoline-based compounds. These compounds share structural similarities but may differ in their biological activity and chemical properties. For example, other thiazolidinone derivatives may have different substituents on the thiazolidinone ring, leading to variations in their pharmacological profiles .
Properties
Molecular Formula |
C20H22N2OS2 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-(1-ethylquinolin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H22N2OS2/c1-2-21-16-11-7-6-8-14(16)12-13-17(21)18-19(23)22(20(24)25-18)15-9-4-3-5-10-15/h6-8,11-13,15H,2-5,9-10H2,1H3/b18-17- |
InChI Key |
QSAOJMBUFPYATO-ZCXUNETKSA-N |
Isomeric SMILES |
CCN1/C(=C\2/C(=O)N(C(=S)S2)C3CCCCC3)/C=CC4=CC=CC=C41 |
Canonical SMILES |
CCN1C(=C2C(=O)N(C(=S)S2)C3CCCCC3)C=CC4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5Z)-5-{[9-methyl-4-oxo-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B15033602.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B15033605.png)
![2-[(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B15033613.png)
![3-[(4-ethoxybenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazole](/img/structure/B15033618.png)
![2-hydrazino-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15033619.png)
![2-[(5Z)-5-[1-[2-(3-bromoanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B15033632.png)
![2-{[3-(Butylsulfonyl)-2-hydroxypropyl]sulfanyl}-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile](/img/structure/B15033637.png)
![1-Butyl-3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B15033638.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine](/img/structure/B15033642.png)
![(6Z)-2-butyl-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15033643.png)
![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15033649.png)
![4-methyl-N-[4-(propan-2-yloxy)phenyl]benzenesulfonamide](/img/structure/B15033656.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B15033658.png)

